molecular formula C8H13ClO2 B2575882 3-Methoxycyclohexane-1-carbonyl chloride CAS No. 86571-80-4

3-Methoxycyclohexane-1-carbonyl chloride

Cat. No.: B2575882
CAS No.: 86571-80-4
M. Wt: 176.64
InChI Key: JOZLFZQRVYHFFA-UHFFFAOYSA-N
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Description

3-Methoxycyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO2 and a molecular weight of 176.64 g/mol . It is a derivative of cyclohexane, featuring a methoxy group and a carbonyl chloride functional group. This compound is primarily used in organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxycyclohexane-1-carbonyl chloride can be synthesized through the reaction of 3-methoxycyclohexanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of thionyl chloride or other chlorinating agents to convert carboxylic acids to acyl chlorides. This process is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxycyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-methoxycyclohexanecarboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form amides, esters, and thioesters, respectively.

    Hydrolysis: Typically carried out in aqueous conditions, often with a base like sodium hydroxide (NaOH) to facilitate the reaction.

    Reduction: Conducted under anhydrous conditions with strong reducing agents like LiAlH4.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

3-Methoxycyclohexane-1-carbonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Research: For the development of potential drug candidates.

    Material Science: In the preparation of polymers and other advanced materials.

    Biological Studies: As a reagent in the modification of biomolecules.

Mechanism of Action

The mechanism of action of 3-methoxycyclohexane-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarbonyl Chloride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

    3-Methylcyclohexane-1-carbonyl Chloride: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.

    Cyclohexane-1-carbonyl Chloride: A simpler structure without any substituents on the cyclohexane ring.

Uniqueness

3-Methoxycyclohexane-1-carbonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in organic synthesis and a useful reagent in various research applications.

Biological Activity

  • Molecular Formula : C₈H₁₃ClO₂
  • Molecular Weight : Approximately 176.64 g/mol
  • Structure : The compound features a cyclohexane ring with a methoxy group at the 3-position and a carbonyl chloride at the 1-position.

Biological Activity Overview

While specific biological activity data for 3-methoxycyclohexane-1-carbonyl chloride is scarce, insights can be drawn from studies on structurally similar compounds:

  • Reactivity : As an acyl chloride, it is highly reactive towards nucleophiles, which may include biological molecules such as amino acids and nucleotides. This reactivity can lead to the formation of more complex structures that may exhibit biological activity.
  • Toxicity : Acyl chlorides are generally known to be corrosive and can irritate skin, eyes, and respiratory systems. They react exothermically with water, releasing hydrochloric acid fumes, which poses safety concerns in laboratory settings.

Comparative Analysis of Similar Compounds

To better understand the potential biological activity of this compound, we can compare it with other compounds that share structural features:

Compound NameMolecular FormulaNotable Biological Activity
3-Methylcyclohexane-1-carbonyl chlorideC₈H₁₃ClO₂Potentially involved in organic synthesis; reactive towards nucleophiles
3-Chloro-3-methylcyclohexane-1-carbonyl chlorideC₈H₁₃Cl₂O₂Increased reactivity due to additional chlorine atom
Cyclohexanecarbonyl chlorideC₇H₁₁ClOLacks methyl substitution; affects steric hindrance

The exact mechanism of action for this compound in biological systems remains largely unexplored. However, general mechanisms for acyl chlorides include:

  • Nucleophilic Attack : The carbonyl carbon can be attacked by nucleophiles, leading to the formation of amides or esters. This reaction can modify biomolecules, potentially influencing their function.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzyme activity by forming covalent bonds with active site residues.

Case Studies and Research Findings

Research on compounds similar to this compound indicates varying degrees of biological activity:

  • Antimicrobial Properties : Some carbonyl compounds exhibit antimicrobial properties through mechanisms that disrupt bacterial cell walls or inhibit essential enzymes.
  • Pharmacological Applications : Acyl chlorides are often used as intermediates in drug synthesis, suggesting potential therapeutic applications for derivatives like this compound.

Properties

IUPAC Name

3-methoxycyclohexane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZLFZQRVYHFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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